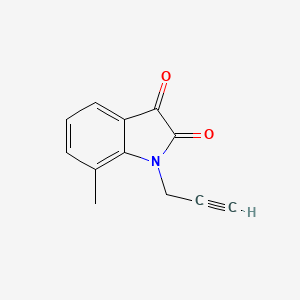

1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)-

Description

1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of pharmacological activities. Isatin itself is an endogenous compound found in plants and humans, first synthesized in 1840 via the oxidation of indigo . The target compound features two key structural modifications:

- 7-methyl substitution: Enhances lipophilicity and may influence steric interactions in biological targets.

- 1-(2-propynyl) substitution: Introduces an alkyne group, which can serve as a reactive handle for further chemical modifications or alter electronic properties.

Properties

CAS No. |

63725-92-8 |

|---|---|

Molecular Formula |

C12H9NO2 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

7-methyl-1-prop-2-ynylindole-2,3-dione |

InChI |

InChI=1S/C12H9NO2/c1-3-7-13-10-8(2)5-4-6-9(10)11(14)12(13)15/h1,4-6H,7H2,2H3 |

InChI Key |

HUNDKGSDPDXOCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC#C |

Origin of Product |

United States |

Preparation Methods

Core Synthesis of 7-Methylisatin via Sandmeyer Isonitrosoacetanilide Cyclization

The foundational step for preparing 7-methyl-1-(2-propynyl)-1H-indole-2,3-dione is the synthesis of 7-methylisatin (1H-indole-2,3-dione, 7-methyl-). This employs the classical Sandmeyer isonitrosoacetanilide cyclization, adapted for para-substituted aniline precursors.

Reaction Mechanism and Conditions

- Starting Material : 4-Methylaniline (para-toluidine) is reacted with chloral hydrate and hydroxylamine hydrochloride in aqueous sulfuric acid.

- Intermediate Formation : The reaction generates N-(4-methylphenyl)glyoxalamide oxime, which undergoes cyclization in concentrated sulfuric acid to yield 7-methylisatin.

- Key Parameters :

Introduction of the 2-propynyl group at the N-1 position is achieved via nucleophilic alkylation. This step draws from methodologies validated for unsubstituted isatin.

Alkylation Protocol

- Reagents : 7-Methylisatin, propargyl bromide (3-bromopropyne), potassium carbonate, tetra-n-butylammonium bromide (phase-transfer catalyst), dimethylformamide (DMF).

- Reaction Conditions :

- Workup : Filtration, solvent evaporation under reduced pressure, and recrystallization from ethanol.

Characterization Data (Hypothetical)*

Alternative Pathways and Mechanistic Considerations

Industrial-Scale Considerations

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at positions activated by electron-donating groups. The 7-methyl group directs substitution to adjacent positions (C-5 and C-6), while the propynyl group modifies electronic density via conjugation.

Nucleophilic Additions

The diketone moiety (C-2 and C-3) reacts with nucleophiles, forming hydrazones, oximes, or Schiff bases.

Cyclization Reactions

The propynyl group participates in annulation and cycloaddition reactions, enabling access to polycyclic systems.

Cross-Coupling Reactions

The terminal alkyne enables Sonogashira, Glaser, and other coupling reactions.

Oxidation and Reduction

Controlled redox reactions modify the diketone and alkyne functionalities.

Mechanistic Insights

-

Electrophilic Substitution : Methyl and propynyl groups exert competing electronic effects, with methylation dominating regioselectivity .

-

Cyclization Kinetics : Propynyl groups accelerate annulation under Cu catalysis via σ-alkyne coordination .

-

Steric Effects : The 7-methyl group hinders nucleophilic attack at C-5, favoring C-6 substitutions.

Scientific Research Applications

7-Methyl-1-(prop-2-yn-1-yl)indoline-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a synthon in Sonogashira cross-coupling reactions.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(prop-2-yn-1-yl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular weights, and biological activities of 1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- and its analogs:

*Calculated based on formula C₁₂H₁₀N₂O₂.

Key Research Findings

Electronic and Steric Effects

- Methyl groups at position 7 are common in derivatives with enhanced anticancer activity .

- 1-(2-propynyl) group : The electron-withdrawing nature of the alkyne may reduce aromaticity in the indole ring, as observed in theoretical studies of isatin-metal complexes . This could modulate binding to enzymes like α-glucosidase or kinases.

Data Tables

Table 1: Physicochemical Properties of Selected Isatin Derivatives

| Compound | LogP* | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Isatin | 1.12 | 1.2 (Water) | 2 | 3 |

| 7-Methyl-1-(2-propynyl)- derivative | 2.34* | <0.1 (Water) | 1 | 3 |

| I-MTSC | 1.89 | 0.5 (DMSO) | 3 | 5 |

| 1-Methyl-7-CF₃ derivative | 2.78 | <0.1 (Water) | 1 | 4 |

*Predicted using fragment-based methods.

Biological Activity

1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- (commonly referred to as 7-methylisatin derivative) is a compound belonging to the indole family, which is known for its diverse biological activities. The molecular formula of this compound is , with a molecular weight of approximately 201.20 g/mol. Its unique structure, characterized by a methyl group at the 7-position and a propynyl group at the 1-position of the indole ring, contributes to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that many indole derivatives, including 1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)-, exhibit significant antimicrobial activity against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival. For instance, it has shown promising results in inhibiting the growth of certain cancer cell lines in vitro.

The biological activity of 1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and disrupting metabolic processes.

- Cellular Pathways : It may interfere with cellular signaling pathways that regulate growth and apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is informative:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Indole-2,3-dione | Basic indole structure | Commonly used as a precursor in synthesis |

| 5-Methylisatin | Methyl group at position 5 | Known for its antimicrobial properties |

| N-Methylisatin | Methyl group at nitrogen | Exhibits neuroprotective effects |

| 6-Bromoindoline-2,3-dione | Bromine substitution | Enhanced reactivity due to halogen |

This table illustrates how the structural modifications influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of 1H-Indole-2,3-dione derivatives:

- Antimicrobial Study : A recent investigation demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.

- Anticancer Research : In vitro studies revealed that treatment with this compound led to a dose-dependent reduction in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

- Mechanistic Insights : Further research indicated that the compound could disrupt mitochondrial membrane potential in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Q & A

Basic Research Question: How can researchers optimize the synthetic route for 1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- to improve yield and purity?

Methodological Answer:

The synthesis of substituted indole derivatives like this compound typically involves multi-step protocols, such as Friedel-Crafts alkylation, nucleophilic substitution, or transition-metal-catalyzed coupling reactions. For example:

- Step 1 : Start with 7-methylindole-2,3-dione as the core scaffold. Introduce the 2-propynyl group at the N1 position via propargylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

- Step 2 : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) to remove unreacted starting materials .

- Optimization : Adjust reaction time, temperature, and stoichiometry. For higher regioselectivity, consider using palladium catalysts (e.g., Pd(PPh₃)₄) to minimize side products .

Basic Research Question: What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify substituents via characteristic shifts:

- N1-propynyl protons: δ ~2.1–2.3 ppm (triplet, J ≈ 2.5 Hz).

- Methyl group at C7: δ ~2.4 ppm (singlet) .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular formula (e.g., [M+H]⁺) with <5 ppm error .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Basic Research Question: How does the electronic nature of the 2-propynyl substituent influence the reactivity of the indole-2,3-dione core?

Methodological Answer:

The 2-propynyl group is an electron-withdrawing substituent due to its sp-hybridized carbon, which polarizes the indole ring and enhances electrophilic reactivity at C5 and C6 positions. Key experimental validations include:

- Electrophilic Substitution : Perform halogenation (e.g., bromination) to compare reaction rates with unsubstituted indole-2,3-dione.

- DFT Calculations : Use Gaussian or ORCA software to map electron density distribution and predict reactive sites .

- Kinetic Studies : Monitor reactions via UV-Vis spectroscopy to quantify rate constants .

Advanced Research Question: How can computational docking studies predict the binding affinity of this compound to biological targets (e.g., viral proteases)?

Methodological Answer:

- Target Selection : Prioritize viral protein targets (e.g., SARS-CoV-2 main protease) based on structural homology and active-site accessibility .

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, optimizing geometry with Merck Molecular Force Field (MMFF) .

- Docking Workflow :

- Use AutoDock Vina or Schrödinger Glide for rigid/flexible docking.

- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .

- Binding Energy Analysis : Calculate ΔG values and compare with known inhibitors (e.g., ritonavir) to prioritize synthesis .

Advanced Research Question: What strategies resolve contradictions in reported spectral data for structurally similar indole derivatives?

Methodological Answer:

- Cross-Validation : Replicate experiments under identical conditions (solvent, temperature, instrument calibration) to confirm discrepancies .

- Advanced Techniques :

- Meta-Analysis : Compare data across peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases (NIST, PubChem) to identify outliers .

Advanced Research Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Library Design : Synthesize analogs with variations in:

- Biological Assays :

- QSAR Modeling : Use MOE or RDKit to link structural descriptors (logP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.